molecular formula C18H17NO B14560669 1-(3-Phenyl-2,3-dihydro-1H-indol-1-yl)but-2-en-1-one CAS No. 62236-43-5

1-(3-Phenyl-2,3-dihydro-1H-indol-1-yl)but-2-en-1-one

Cat. No.: B14560669
CAS No.: 62236-43-5
M. Wt: 263.3 g/mol
InChI Key: JWIGNMKCTAPAMJ-UHFFFAOYSA-N
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Description

1-(3-Phenyl-2,3-dihydro-1H-indol-1-yl)but-2-en-1-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a phenyl group attached to an indole moiety, which is further connected to a butenone chain. The unique structure of this compound makes it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of 1-(3-Phenyl-2,3-dihydro-1H-indol-1-yl)but-2-en-1-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone under acidic conditions to form the indole core . The reaction typically uses methanesulfonic acid as a catalyst and is carried out under reflux conditions in methanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3-Phenyl-2,3-dihydro-1H-indol-1-yl)but-2-en-1-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-(3-Phenyl-2,3-dihydro-1H-indol-1-yl)but-2-en-1-one can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62236-43-5

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

1-(3-phenyl-2,3-dihydroindol-1-yl)but-2-en-1-one

InChI

InChI=1S/C18H17NO/c1-2-8-18(20)19-13-16(14-9-4-3-5-10-14)15-11-6-7-12-17(15)19/h2-12,16H,13H2,1H3

InChI Key

JWIGNMKCTAPAMJ-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)N1CC(C2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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